molecular formula C7H8N2O5S B13027735 O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine CAS No. 94832-08-3

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine

Cat. No.: B13027735
CAS No.: 94832-08-3
M. Wt: 232.22 g/mol
InChI Key: FBERZIKHHCXJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is a compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their reactivity and versatility in organic synthesis. The presence of both nitro and methylsulfonyl groups in the molecule makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine typically involves the reaction of 4-(Methylsulfonyl)-2-nitrophenol with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of hydroxylamine derivatives, including this compound, often involves more efficient and scalable methods. One such method is the electrodialysis coupled with oxime hydrolysis, which provides a continuous and green approach to produce hydroxylamine derivatives . This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation, into a single process.

Chemical Reactions Analysis

Types of Reactions

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine involves its reactivity as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to various substrates, facilitating the formation of new C-N, N-N, O-N, and S-N bonds. This reactivity is often exploited in the late-stage functionalization of natural products and drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is unique due to the presence of both nitro and methylsulfonyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for selective transformations and the formation of complex molecules with high regio- and chemoselectivity .

Properties

CAS No.

94832-08-3

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

O-(4-methylsulfonyl-2-nitrophenyl)hydroxylamine

InChI

InChI=1S/C7H8N2O5S/c1-15(12,13)5-2-3-7(14-8)6(4-5)9(10)11/h2-4H,8H2,1H3

InChI Key

FBERZIKHHCXJEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)ON)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.